Quinoline-8-thiol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
quinoline-8-thiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBSBQAUAJSGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
491-33-8 (Parent) | |
| Record name | Quinoline-8-thiol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034006161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30187616 | |
| Record name | Quinoline-8-thiol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187616 | |
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Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34006-16-1 | |
| Record name | 8-Quinolinethiol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-8-thiol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034006161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline-8-thiol hydrochloride | |
| Source | EPA DSSTox | |
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| Record name | Quinoline-8-thiol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | QUINOLINE-8-THIOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the Synthesis of Quinoline-8-thiol Hydrochloride
The synthesis of the quinoline (B57606) scaffold and its subsequent functionalization to yield this compound can be achieved through various strategic routes, ranging from classical methods to modern, more efficient techniques.
Conventional Synthetic Routes
The traditional synthesis of the quinoline ring system forms the foundation for producing its many derivatives. The most direct conventional method for preparing 8-mercaptoquinoline, the parent compound of this compound, involves the reduction of quinoline-8-sulfonyl chloride. This precursor can be reduced using reagents such as stannous chloride or triphenylphosphine.
Beyond this specific conversion, several classical named reactions are fundamental to constructing the core quinoline structure itself. These methods typically involve the condensation and cyclization of anilines with other reagents.
Skraup Synthesis : This is one of the oldest and most well-known methods for quinoline synthesis. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. The dehydration of glycerol to acrolein is the first step, followed by a Michael addition of aniline and subsequent cyclization and oxidation to form the quinoline ring. rsc.orgnih.gov
Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions, leading to the formation of substituted quinolines. ijpsjournal.comnih.gov
Friedländer Synthesis : This method provides a straightforward route to substituted quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govfrontiersin.org
These foundational methods, while robust, often require harsh reaction conditions and can result in low yields.
| Synthetic Route | Reactants | Key Reagents/Conditions | Product | Reference(s) |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Nitrobenzene | Quinoline | rsc.orgnih.gov |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst (e.g., HCl) | Substituted Quinoline | ijpsjournal.comnih.gov |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base catalyst | Substituted Quinoline | nih.govfrontiersin.org |
| Thiol Formation | Quinoline-8-sulfonyl chloride | Stannous chloride or Triphenylphosphine | 8-Mercaptoquinoline |
Green Chemistry Principles in Thiolated Quinoline Synthesis
In response to the environmental impact of conventional synthetic methods, green chemistry principles have been increasingly applied to the synthesis of quinoline derivatives. These approaches focus on minimizing waste, using less hazardous solvents, and improving energy efficiency. bohrium.com For the synthesis of thiolated quinolines, green strategies include:
Use of Benign Solvents : Water and polyethylene glycol (PEG-200) have been employed as environmentally friendly solvents for the synthesis of quinoline-2-thiones, avoiding the use of volatile and toxic organic solvents. researchgate.net
Catalyst-Free Reactions : Some synthetic protocols for polyheterocyclic-fused quinoline-2-thiones have been developed that proceed without the need for a metal or base catalyst, simplifying the reaction setup and purification process. researchgate.net
Energy Efficiency : The use of alternative energy sources like microwave irradiation aligns with green chemistry principles by significantly reducing reaction times and energy consumption compared to conventional heating. ijpsjournal.comresearchgate.net
These methods contribute to more sustainable and economical production of thiolated quinoline compounds. bohrium.com
Microwave-Assisted Synthesis of Quinoline-8-thiol Analogs
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov This method offers uniform and rapid heating, which often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net
The synthesis of various quinoline derivatives, including sulfur-containing analogs like quinoline-2-thiones, has been successfully achieved using microwave irradiation. nih.govresearchgate.net For instance, an eco-friendly synthesis of substituted quinoline-2-thiones was developed using water as a solvent under microwave conditions, highlighting the efficiency and green nature of this technique. researchgate.net In some cases, microwave-assisted synthesis has been shown to be 11-19% more efficient than conventional heating for producing certain quinoline derivatives. rsc.org
| Method | Reaction Time | Yield | Key Advantage(s) | Reference(s) |
| Conventional Heating | Several hours (e.g., 12 h reflux) | Moderate (e.g., 34-68%) | Established methodology | rsc.orgnih.gov |
| Microwave Irradiation | Minutes (e.g., 5-30 min) | Good to Excellent (e.g., 72-97%) | Reduced reaction time, improved yields, energy efficiency | rsc.orgnih.gov |
One-Pot Multicomponent Reactions for Thioquinoline Derivatives
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product. This approach is characterized by high atom economy, operational simplicity, and reduced waste generation, as it eliminates the need for isolating intermediates. researchgate.netrsc.org
MCRs have been effectively used to synthesize a variety of quinoline derivatives. For example, a one-pot, three-component condensation reaction has been used to prepare tetrahydroquinoline derivatives under reflux conditions. nih.gov While specific MCRs for this compound are not extensively detailed, the principles have been applied to create diverse quinoline scaffolds, including those with sulfur-containing functional groups. The synthesis of sulfonylated quinolines has been achieved through multicomponent coupling reactions, demonstrating the utility of this approach for incorporating sulfur into the quinoline framework. nih.gov These reactions often proceed with high efficiency and allow for the rapid generation of molecular diversity. rsc.org
Derivatization and Functionalization of the Quinoline-8-thiol Scaffold
The quinoline ring is a privileged structure that allows for functionalization at multiple positions, enabling the synthesis of a wide array of derivatives with tailored properties. mdpi.com
Introduction of Substituents at Varying Positions of the Quinoline Moiety
The functionalization of the quinoline scaffold can be achieved through various chemical transformations, allowing for the precise introduction of substituents at different positions on the ring system.
C-H Activation : Direct C-H functionalization has become a powerful tool for modifying the quinoline ring. For instance, palladium-catalyzed C-H activation has been used to introduce aryl groups at the C8-position of the quinoline nucleus. nih.gov This method provides a direct route to functionalized derivatives that might be difficult to access through classical methods.
Nucleophilic Substitution : The presence of leaving groups, such as halogens, on the quinoline ring facilitates nucleophilic substitution reactions. For example, a 4-chloro-8-methylquinoline-2(1H)-thione can react with various thiols (e.g., ethanethiol, butanethiol, thiophenol) to yield the corresponding 4-alkyl(or phenyl)thio derivatives. mdpi.com Similarly, reactions with sodium azide can introduce an azido group, which can be further converted to an amino group. mdpi.com
Functionalization at Other Positions : Research has also demonstrated the introduction of various functional groups at other positions. For example, new thioquinoline derivatives have been synthesized bearing a phenylacetamide moiety attached to the sulfur atom at the C2 position. nih.gov Furthermore, 7-chloro-4-thioquinoline derivatives have been modified by introducing propanoic acid residues at the 4-thio position. lpnu.ua
These derivatization strategies significantly expand the chemical space of quinoline-8-thiol analogs, allowing for the fine-tuning of their chemical and physical properties.
Reactions Involving the Thiol Group
The thiol group (-SH) of quinoline-8-thiol is the primary site of its nucleophilic reactivity. Deprotonation of the thiol group with a base generates the corresponding thiolate anion, a potent nucleophile that readily participates in various bond-forming reactions.
S-Alkylation: The thiolate anion of quinoline-8-thiol undergoes facile S-alkylation with a variety of alkyl halides. This reaction is a common method for introducing alkyl substituents onto the sulfur atom, leading to the formation of 8-(alkylthio)quinolines. The reaction typically proceeds via an SN2 mechanism, where the thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The choice of base and solvent can influence the reaction efficiency. Strong bases like sodium ethoxide in a polar aprotic solvent such as dimethylformamide (DMF) are often employed to ensure complete deprotonation of the thiol.
S-Arylation: The formation of diaryl sulfides through the S-arylation of quinoline-8-thiol can be achieved using several methodologies. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, are frequently employed. In these reactions, an aryl halide is coupled with the quinoline-8-thiolate (B11517215) in the presence of a copper catalyst. The reaction mechanism is thought to involve the formation of a copper(I)-thiolate complex, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the diaryl sulfide and regenerates the copper(I) catalyst. Ligand-free copper(I) catalysts in polar protic solvents have been shown to be effective for this transformation.
Michael Addition: The nucleophilic thiolate of quinoline-8-thiol can also participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, such as chalcones. In this conjugate addition reaction, the thiolate attacks the β-carbon of the enone system, leading to the formation of a new carbon-sulfur bond. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecules. The reaction is typically base-catalyzed, with the base facilitating the formation of the reactive thiolate nucleophile.
| Reaction Type | Electrophile/Substrate | Reagents/Conditions | Product Type |
| S-Alkylation | Alkyl halides (e.g., R-X) | Base (e.g., NaOEt), Solvent (e.g., EtOH) | 8-(Alkylthio)quinoline |
| S-Arylation | Aryl halides (e.g., Ar-X) | Copper catalyst (e.g., CuI), Base, Solvent | 8-(Arylthio)quinoline |
| Michael Addition | α,β-Unsaturated carbonyls | Base (e.g., Et3N), Solvent | β-Thioether carbonyl compound |
Formation of Hybrid Molecular Systems Incorporating Quinoline-8-thiol
The unique structural and electronic properties of the quinoline-8-thiol scaffold make it an attractive building block for the construction of hybrid molecular systems with potential applications in medicinal chemistry and materials science.
Hybridization with Bioactive Moieties: Molecular hybridization involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with potentially enhanced or dual biological activities. Quinoline-8-thiol can be incorporated into such hybrids through its reactive thiol group. For instance, the thiol can be used as a nucleophile to displace a leaving group on another bioactive molecule, forming a stable thioether linkage. This strategy has been employed to synthesize quinoline-thiosemicarbazide hybrids, where the quinoline-8-sulfonyl chloride is first converted to the corresponding hydrazide and then reacted with various isothiocyanates.
Formation of Metal Complexes: The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group in quinoline-8-thiol can act as a bidentate ligand, chelating to a variety of metal ions. This property allows for the formation of stable metal complexes with diverse geometries and potential applications in catalysis and materials science. The synthesis of these complexes typically involves the reaction of quinoline-8-thiol or its derivatives with a metal salt in a suitable solvent. The resulting complexes can exhibit square planar or octahedral geometries depending on the metal ion and the coordination of other ligands, such as water molecules.
| Hybrid System Type | Reactants | Linkage Type | Resulting Hybrid System |
| Bioactive Hybrids | Quinoline-8-sulfonyl hydrazide, Isothiocyanates | Thiosemicarbazide | Quinoline-thiosemicarbazide derivatives |
| Metal Complexes | Quinoline-8-thiol, Metal salts (e.g., Cu(II), Ni(II)) | Coordinate bonds | Metal-quinoline-8-thiolate complexes |
Mechanistic Investigations of Synthetic Pathways
Understanding the mechanisms of the reactions involving quinoline-8-thiol is crucial for optimizing reaction conditions and designing new synthetic routes.
Nucleophilic Aromatic Substitution (SNAr): The reaction of the quinoline-8-thiolate with activated aryl halides, particularly those bearing electron-withdrawing groups ortho or para to the leaving group, often proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves a two-step process:
Addition of the Nucleophile: The thiolate anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing groups.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the final S-arylated product.
The rate of the SNAr reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the electronic properties of the aromatic ring.
Mechanism of S-Alkylation: The S-alkylation of quinoline-8-thiolate with alkyl halides generally follows a bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted, one-step process where the thiolate nucleophile attacks the electrophilic carbon of the alkyl halide from the backside, leading to the simultaneous formation of the C-S bond and cleavage of the C-X bond. The reaction rate is dependent on the concentrations of both the thiolate and the alkyl halide. Steric hindrance at the electrophilic carbon can significantly slow down the reaction rate.
Mechanism of Copper-Catalyzed S-Arylation: The mechanism of copper-catalyzed S-arylation of thiols is complex and can vary depending on the reaction conditions. One commonly proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle:
Formation of a Copper(I)-Thiolate Complex: The reaction initiates with the formation of a copper(I)-thiolate species from the copper(I) catalyst and the deprotonated quinoline-8-thiol.
Oxidative Addition: The copper(I)-thiolate complex undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate.
Reductive Elimination: This high-valent copper intermediate then undergoes reductive elimination to form the C-S bond of the diaryl sulfide product and regenerate the active copper(I) catalyst, which can then re-enter the catalytic cycle.
Theoretical studies have also suggested alternative pathways, such as those involving single-electron transfer (SET) processes, particularly in photoinduced reactions.
Coordination Chemistry of Quinoline 8 Thiol Hydrochloride
Ligand Properties and Coordination Modes
The coordination ability of quinoline-8-thiol is rooted in its molecular structure, which features both a soft sulfur donor and a borderline nitrogen donor, making it a versatile ligand for various metal centers.
Quinoline-8-thiol hydrochloride possesses two acidic protons with pKa values of approximately 2.05 and 8.29 in aqueous solutions guidechem.com. The lower pKa is associated with the protonated quinoline (B57606) nitrogen, while the higher pKa corresponds to the thiol group (-SH). In solution, upon deprotonation of the thiol group, the resulting thiolate anion (S⁻) becomes a potent donor atom.
The two primary donor sites involved in metal coordination are:
The Thiolate Sulfur: The deprotonated thiol group acts as a soft Lewis base. This soft nature makes it particularly effective for coordinating with soft or borderline Lewis acidic metal ions, such as those of the late transition metals and heavier post-transition metals.
The Quinoline Nitrogen: The nitrogen atom of the quinoline ring is a borderline Lewis base. Its lone pair of electrons is available for coordination, completing the chelate ring.
The combination of a soft sulfur donor and a borderline nitrogen donor allows quinoline-8-thiol to form stable complexes with a broad spectrum of transition metals.
8-Mercaptoquinoline is well-established as a bidentate ligand, meaning it binds to a central metal ion through two of its donor atoms simultaneously wikipedia.org. The geometry of the molecule is such that the quinoline nitrogen and the thiolate sulfur at the 8-position are perfectly positioned to form a stable five-membered chelate ring upon coordination to a metal ion. This chelate effect, where a multidentate ligand forms a ring with the metal center, results in significantly enhanced thermodynamic stability of the resulting complex compared to complexes formed with analogous monodentate ligands. This bidentate chelation is the dominant coordination mode for this ligand.
| Property | Description |
| IUPAC Name | quinoline-8-thiol;hydrochloride nih.gov |
| Synonyms | 8-Mercaptoquinoline hydrochloride, Thiooxine hydrochloride nih.gov |
| Molecular Formula | C₉H₈ClNS nih.gov |
| Donor Atoms | Thiolate Sulfur (S), Quinoline Nitrogen (N) |
| Coordination Mode | Bidentate Chelation wikipedia.org |
| pKa Values (in H₂O) | 2.05, 8.29 guidechem.com |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with quinoline-8-thiolate (B11517215) is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The hydrochloride form is often used as the starting material, with a base added to deprotonate the thiol group in situ, or the reaction is performed under conditions that favor deprotonation.
Quinoline-8-thiol forms stable complexes with numerous transition metals. Research, particularly in the context of analytical chemistry, has demonstrated the formation and separation of complexes with iron, cobalt, nickel, copper, and zinc nih.gov. The reaction between cobalt(II) and quinoline-8-thiol can yield both the Co(II)(qt)₂ complex and, through oxidation, the fac- and mer-isomers of Co(III)(qt)₃ nih.gov. Studies have also shown that oral administration of nickel ions with 8-mercaptoquinoline leads to the formation of lipophilic complexes that increase the metal's uptake sigmaaldrich.com. The strong affinity of the soft thiolate donor for soft metals suggests it readily forms complexes with platinum, gold, and silver as well.
| Metal Ion | Reported Complex Stoichiometry/Form |
| Iron (Fe) | Fe(qt)ₓ |
| Cobalt (Co) | Co(II)(qt)₂, fac-Co(III)(qt)₃, mer-Co(III)(qt)₃ nih.gov |
| Nickel (Ni) | Ni(II)(qt)₂ nih.govsigmaaldrich.com |
| Copper (Cu) | Cu(I) and Cu(II) complexes nih.govsigmaaldrich.com |
| Zinc (Zn) | Zn(qt)₂ nih.gov |
Note: (qt) represents the deprotonated quinoline-8-thiolate ligand.
The most common structural motif for complexes of quinoline-8-thiolate is the mononuclear complex, where a central metal ion is coordinated by one or more ligand molecules. Due to the bidentate nature of the ligand, metal ions with a coordination number of four or six typically form complexes with a 1:2 or 1:3 metal-to-ligand ratio, respectively. Examples include square planar or tetrahedral M(qt)₂ complexes and octahedral M(qt)₃ complexes nih.gov. A study specifically highlighted the synthesis and coordination chemistry of mononuclear complexes involving Cu(I) and Cu(II) ions sigmaaldrich.com. The formation of these discrete, single-metal-center complexes is a hallmark of the strong chelating ability of the quinoline-8-thiolate ligand.
While quinoline-8-thiolate is a strong chelating ligand that favors the formation of mononuclear complexes, it can also be incorporated into extended structures to form coordination polymers. In these materials, the ligand unit can act as a bridge between different metal centers. This can occur if the sulfur atom of the thiolate group engages in a bridging coordination mode (μ₂-S) between two metal ions. Research has documented the formation of a coordination polymer with Cu(I) using a ligand system based on thioquinoline units sigmaaldrich.com. Furthermore, the broader family of related 8-hydroxyquinoline (B1678124) ligands is known to form a variety of coordination polymers with diverse structures and properties, indicating the potential of the quinoline framework to be utilized in the rational design of multidimensional coordination networks rsc.orgnih.gov.
Influence of Metal Ions on Complex Structure and Stability
The coordination of quinoline-8-thiol with metal ions results in the formation of metal chelates whose structure and stability are profoundly influenced by the nature of the central metal ion. Factors such as the ion's size, charge, and electronic configuration dictate the resulting complex's coordination geometry and thermodynamic stability. Quinoline-8-thiol typically acts as a bidentate ligand, coordinating through the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group.
The geometry of the resulting complex is highly dependent on the metal ion. For instance, analogous complexes with the structurally similar 8-hydroxyquinoline ligand show that copper(II) often forms square-planar complexes, while other divalent ions may form octahedral complexes by coordinating with additional solvent molecules, such as water. scirp.org X-ray crystallography of a cyclometalated platinum(II) complex containing a quinoline-8-thiol ligand revealed a distorted square-planar coordination environment. tripod.comnih.gov The specific geometry adopted by the complex is a critical factor that influences its physical and chemical properties, including its applications in various fields.
The thermodynamic stability of these metal complexes also varies significantly with the metal ion. Potentiometric studies have been conducted to determine the stability constants of various metal chelates of 8-mercaptoquinoline (the deprotonated form of quinoline-8-thiol). The stability of these complexes was found to decrease in a specific order depending on the metal ion involved. nih.gov Similarly, for the related 5-sulfo-8-mercaptoquinoline ligand, a distinct stability series was also established. iaea.org This variance in stability is crucial for applications in analytical chemistry and materials science, where selective metal binding is required.
| Ligand | Stability Order of Metal Ions | Reference |
|---|---|---|
| 8-Mercaptoquinoline | Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II) | nih.gov |
| 5-Sulfo-8-mercaptoquinoline | Sb > Bi > Sn > In > Mo > W > Ga > Pb > Cd > Zn > Ni > V > Mn > Tl | iaea.org |
Applications of Metal Chelates in Various Fields
Metal chelates of this compound are not merely of academic interest; their unique electronic and structural properties lend them to a range of practical applications. The ability to tune these properties by varying the central metal ion has led to their investigation in catalysis, advanced materials, and photochemistry.
Catalysis
Complexes of quinoline-8-thiol have demonstrated significant potential in the field of catalysis, particularly for photocatalytic hydrogen evolution, a key process for generating clean energy. Research has shown that novel nickel(II) quinolinethiolate complexes can function as effective catalysts in a three-component system for generating hydrogen under visible light irradiation. researchgate.net In this system, the nickel complex acts as the catalyst, working alongside a photosensitizer and a sacrificial electron donor to produce hydrogen gas from water. researchgate.net High turnover numbers (TONs), a measure of catalytic activity, have been achieved, indicating an efficient catalytic cycle. researchgate.net The mechanism is believed to involve the nickel complex facilitating the reduction of protons to molecular hydrogen. nih.govacs.org This application highlights the potential of earth-abundant metal complexes, like those of nickel, to replace expensive noble metals such as platinum in catalytic hydrogen production. researchgate.netresearchgate.net
Light-Emitting Materials (e.g., OLEDs)
Metal complexes of quinoline derivatives are renowned for their use in organic light-emitting diodes (OLEDs) due to their high thermal stability and excellent electrical and luminescent properties. While much of the research has focused on the analogous 8-hydroxyquinoline complexes, the findings provide strong evidence for the potential of quinoline-8-thiolate chelates in this field. Zinc(II) complexes, in particular, are promising candidates for enhancing electron transport properties in OLEDs and can also serve as the light-emitting dopants.
In studies using a zinc complex of a modified 8-quinolinol, green electroluminescence was achieved when the complex was used as a dopant in the emissive layer of an OLED. The devices exhibited green light at wavelengths of 517 nm and 539 nm. Metal quinolate complexes are valued for their ability to function as both emitters and electron carriers, with some zinc(II) complexes showing electron transport capabilities that surpass those of the commonly used aluminum complexes. The development of soluble metal complexes of quinoline derivatives also opens the door to their incorporation into polymer backbones for use in solution-processed electroluminescent applications.
Photosensitization for Singlet Oxygen Generation
Certain metal chelates of quinoline-8-thiol are highly effective photosensitizers for the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. nih.govacs.orgresearchgate.net This property is of significant interest for applications such as photodynamic therapy (PDT), where singlet oxygen is used to destroy cancer cells. acs.org
Research on cyclometalated platinum(II) complexes incorporating a quinoline-8-thiol ligand has shown them to be efficient and photostable sensitizers. acs.orgnih.gov These complexes absorb light intensely in the visible region and can then transfer that energy to ground-state molecular oxygen (³O₂) to produce cytotoxic singlet oxygen. nih.govacs.org The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. Specific platinum(II)-thiolatoquinoline complexes have demonstrated exceptionally high quantum yields. nih.gov The generation of singlet oxygen in these complexes arises from a quinolate-centered triplet intraligand charge-transfer (ILCT) excited state. tripod.comnih.govacs.org
| Complex | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|---|
| Pt-8-thiolatoquinoline-2-(2′-thienyl)pyridine complex | Toluene | 0.84 | nih.gov |
| Pt-8-thiolatoquinoline-phenylpyridine complex | Toluene | 0.68 | nih.gov |
Biological and Pharmacological Research
Antimicrobial Activities
Quinoline (B57606) derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as valuable candidates in the development of new anti-infective agents. nih.govbiointerfaceresearch.com The versatility of the quinoline ring allows for structural modifications that can lead to enhanced potency against various pathogens. nih.gov
The quinoline framework is integral to many compounds exhibiting potent antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com The growing issue of antibiotic resistance has spurred research into new antibacterial agents, with quinoline derivatives emerging as a promising area of investigation. nih.govbiointerfaceresearch.com
Studies on various quinoline derivatives have demonstrated significant antibacterial action. For instance, certain newly synthesized 8-hydroxyquinoline (B1678124) derivatives have shown remarkable antibacterial effects, in some cases exceeding the activity of the standard antibiotic Penicillin G. nih.gov A specific 8-hydroxyquinoline derivative, identified as PH176, has shown potential for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In time-kill assays, PH176 in combination with oxacillin (B1211168) acted synergistically against three MRSA isolates. nih.gov
Further research into poly-functionalised dihydropyridine (B1217469) quinoline compounds revealed that some derivatives possess high activity against tested bacterial strains, while others showed poor activity. dut.ac.za Similarly, a series of iodo-quinoline derivatives exhibited antibacterial effects against Staphylococcus epidermidis but were not active against Klebsiella pneumoniae, likely due to the structural differences in the outer membrane of Gram-negative bacteria. mdpi.com
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative/Compound | Target Bacteria | Observed Effect | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline Derivatives | Not specified | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Remarkable activity, superior to Penicillin G | nih.gov |
| 8-Hydroxyquinoline Derivative | PH176 | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC50 of 16 µg/ml; Synergistic activity with oxacillin | nih.gov |
| Iodo-quinoline Derivatives | Various | Staphylococcus epidermidis | Exhibited antibacterial effects | mdpi.com |
| Iodo-quinoline Derivatives | Various | Klebsiella pneumoniae | No effect | mdpi.com |
The antifungal potential of quinoline derivatives is well-documented, with many compounds showing efficacy against a range of fungal pathogens. nih.govresearchgate.netnih.gov Notably, 8-hydroxyquinoline (oxine) and its derivatives have long been recognized for their antifungal capabilities. researchgate.netnih.gov
Research has explored the antifungal mechanism of 8-hydroxyquinoline derivatives. Clioquinol, one such derivative, was found to damage the fungal cell wall, while 8-hydroxy-5-quinolinesulfonic acid derivatives were shown to compromise the integrity of the cytoplasmic membrane. nih.gov
Recent studies have focused on novel quinoline derivatives. A series of quinoline thioether derivatives were synthesized and tested against ten phytopathogenic fungi. researcher.lifescilit.comnih.gov Among them, compound 3l (4-(allylthio)-8-fluoro-2,3-dimethylquinoline) showed significant antifungal activity, with inhibition rates over 80% against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. researcher.lifescilit.comnih.gov Structure-activity relationship analysis indicated that the presence of an alkene group in the thioether side chain enhanced the antifungal activity. researcher.lifescilit.com Another study on fluorinated quinoline analogs also reported good antifungal activity against S. sclerotiorum. mdpi.com
Another investigation evaluated different quinoline derivatives against Candida species and dermatophytes. nih.gov The results showed selective action; compounds 2 and 3 were active against Candida species, while compound 5 was effective against dermatophytes. nih.gov
Table 2: Antifungal Activity of Selected Quinoline Derivatives
This table is interactive. You can sort and filter the data.
| Compound | Target Fungi | Concentration | Inhibition Rate / MIC | Reference |
|---|---|---|---|---|
| 3l (4-(allylthio)-8-fluoro-2,3-dimethylquinoline) | Sclerotinia sclerotiorum | 50 µg/mL | >80% | researcher.lifescilit.comnih.gov |
| 3l (4-(allylthio)-8-fluoro-2,3-dimethylquinoline) | Physalospora piricola | 50 µg/mL | >80% | researcher.lifescilit.comnih.gov |
| Compound 2 | Candida spp. | - | GM = 50 µg/mL | nih.gov |
| Compound 3 | Candida spp. | - | GM = 47.19 µg/mL | nih.gov |
| Compound 5 | Dermatophytes | - | GM = 19.14 µg/mL | nih.gov |
The quinoline scaffold has been a cornerstone in the search for antiprotozoal drugs for nearly a century, particularly in the fight against leishmaniasis. nih.govfrontiersin.org This disease is caused by protozoan parasites of the genus Leishmania. frontiersin.org Numerous quinoline derivatives have demonstrated leishmanicidal activity against both the promastigote and amastigote forms of various Leishmania species. nih.govresearchgate.net
Sitamaquine, an 8-aminoquinoline (B160924), was developed as a promising oral treatment for leishmaniasis, although its development was halted. nih.gov Despite this, research into other quinoline-based compounds continues. Studies have shown that 2-substituted quinolines are active against Leishmania donovani, suggesting a different mechanism of action than 8-aminoquinolines. nih.gov
Research has demonstrated the effectiveness of various quinoline derivatives against several Leishmania species:
8-Hydroxyquinoline has shown activity against Leishmania (L.) amazonensis, Leishmania (L.) infantum, and Leishmania (V.) braziliensis. researchgate.net
A ferrocenylquinoline derivative (34 ) was found to be more effective against L. donovani promastigotes than the reference drug miltefosine. nih.gov
One derivative (58 ) was shown to be effective against both L. amazonensis and L. braziliensis promastigotes. nih.gov
Other promising compounds (37 and 38 ) have been identified as active against both L. panamensis and L. major. nih.gov
Table 3: Antileishmanial Activity of Selected Quinoline Derivatives
This table is interactive. You can sort and filter the data.
| Compound/Derivative | Leishmania Species | Target Stage | IC50 / Activity | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline | L. amazonensis, L. infantum, L. braziliensis | Promastigotes & Amastigotes | Active | researchgate.net |
| Ferrocenylquinoline (34 ) | L. donovani (AG83) | Promastigotes | 49.19% inhibition at 15.26 µM | nih.gov |
| Derivative 58 | L. amazonensis | Promastigotes | IC50 = 43.25 ± 2.68 µM | nih.gov |
| Derivative 58 | L. braziliensis | Promastigotes | IC50 = 43.25 ± 2.68 µM | nih.gov |
The quinoline core is a key feature in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). nih.gov The approved anti-HIV drug, elvitegravir, is a 4-quinolone, highlighting the potential of this chemical class. nih.gov
Research has focused on designing quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which work by binding to an allosteric site on the HIV reverse transcriptase enzyme. nih.govresearchgate.net A study detailing the design and synthesis of a series of quinoline derivatives identified compound 6 (5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide) as having prudent anti-HIV activity. nih.govresearchgate.net This compound showed activity against both HIV-1 (Selectivity Index = 2.65) and HIV-2 (Selectivity Index = 2.32), suggesting it could be a potential lead for further drug discovery. nih.govresearchgate.net Additionally, 8-hydroxyquinoline derivatives have been investigated for their anti-HIV properties. nih.gov
Anticancer Research
The quinoline scaffold is prevalent in a multitude of compounds investigated for their anticancer properties. researchgate.netnih.gov Derivatives of quinoline have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tubulin polymerization, which is crucial for cell division. nih.govresearchgate.net
Extensive research has demonstrated the cytotoxic effects of quinoline derivatives against a wide range of human cancer cell lines.
One notable study discovered novel quinoline-chalcone derivatives with high potency. nih.gov Compound 23 from this series displayed IC50 values ranging from 0.009 to 0.016 μM against a panel of cancer cell lines and worked by inhibiting tubulin polymerization. nih.gov The hydrochloride salt of a related compound (50-HCl ) was also potent in inhibiting tumor growth in H22 xenograft models. nih.gov
The closely related 8-hydroxyquinoline (8-HQ) has also been a focus of anticancer research. 8-HQ exhibited cytotoxicity against both HCT 116 (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov In HCT 116 cells, its IC50 value was 9.33 ± 0.22 µM, which is comparable to the widely used chemotherapy drug doxorubicin. nih.gov Furthermore, 8-HQ-coated graphene oxide nanocomposites have shown high toxicity for MCF-7 breast cancer cells while being less toxic to normal breast cells, indicating a degree of selective toxicity. nih.gov
Studies on 8-aminoquinoline (8-AQ), where the hydroxyl group of 8-HQ is replaced by an amino group, showed that this modification significantly alters cytotoxicity. nih.gov While 8-AQ itself is practically inactive, certain glycoconjugates of 8-AQ demonstrated higher cytotoxicity than their 8-HQ counterparts and showed improved selectivity for cancer cells. nih.gov
Table 4: Cytotoxic Effects of Selected Quinoline Derivatives on Cancer Cell Lines
This table is interactive. You can sort and filter the data.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |
|---|---|---|---|---|
| Quinoline-chalcone derivative (23 ) | Cancer cell line panel | 0.009 - 0.016 µM | Tubulin polymerization inhibitor | nih.gov |
| 8-Hydroxyquinoline (8-HQ) | HCT 116 (Colon) | 9.33 ± 0.22 µM | Not specified | nih.gov |
| 8-Hydroxyquinoline (8-HQ) | MCF-7 (Breast) | Cytotoxic | Not specified | nih.gov |
| 8-HQ-coated Graphene Oxide | MCF-7 (Breast) | High toxicity | Induction of apoptosis | nih.gov |
| 1,2,3-Triazole-phenothiazine hybrid (B ) | MCF-7 (Breast) | 0.8 - 1.7 µM | Induction of apoptosis | mdpi.com |
Structure-Activity Relationship Studies for Anticancer Analogs
The development of quinoline derivatives as potential anticancer agents has been a significant area of research, with studies focusing on how structural modifications influence their effectiveness. While specific studies on Quinoline-8-thiol hydrochloride are part of a broader investigation, the structure-activity relationships (SAR) for the quinoline scaffold provide critical insights.
Key determinants for the antiproliferative activity of quinoline analogs include the nature and position of substituents on the quinoline ring. nih.govresearchgate.net For instance, research on various quinoline derivatives has demonstrated that bulky substituents at certain positions can enhance anticancer activity. nih.gov The introduction of a thiol group at the 8-position, as seen in Quinoline-8-thiol, is significant due to its potential for metal chelation, a mechanism implicated in the anticancer effects of related compounds like 8-hydroxyquinolines. dovepress.com
Studies on other quinoline analogs have highlighted several key structural features for maximizing anticancer potency: nih.gov
Substituents at Position 7: The presence of a large, bulky alkoxy group at the 7-position has been shown to be beneficial for antiproliferative activity. nih.gov
Side Chains at Position 4: Amino side chains at the 4-position generally facilitate the antiproliferative effects of these compounds. nih.gov
Length of Side Chains: The length of an alkylamino side chain has been found to be a critical factor, with a two-carbon (CH₂) unit often being the most favorable for activity. nih.gov
The nature of the metal ion in metal complexes of 8-quinolinethiolates also significantly affects cytotoxicity. For example, rhodium, osmium, iridium, indium, antimony, and bismuth complexes of 6-methoxy-8-quinolinethiolate have demonstrated high cytotoxicity against human fibrosarcoma and mouse hepatoma tumor cells. researchgate.net
| Structural Modification | Impact on Anticancer Activity | Reference |
|---|---|---|
| Bulky alkoxy group at position-7 | Beneficial for antiproliferative activity | nih.gov |
| Amino side chain at position-4 | Facilitates antiproliferative activity | nih.gov |
| Two CH₂ units in alkylamino side chain | Most favorable for potency | nih.gov |
| Nature of chelated metal ion | Significantly affects cytotoxicity | researchgate.net |
Enzyme Inhibition Studies
The quinoline scaffold is a core component of molecules that can inhibit a variety of enzymes, pointing to a broad mechanism of action for its derivatives.
Derivatives of quinoline-8-thiol have been investigated for their ability to inhibit Endothelin-Converting Enzyme (ECE). google.com ECE is a metalloprotease involved in the synthesis of endothelin, a potent vasoconstrictor. Inhibition of this enzyme is a therapeutic strategy for conditions like hypertension and has been implicated in processes like neointimal proliferation following vascular injury. nih.gov Studies have shown that dual neutral endopeptidase (NEP)/ECE inhibitors can reduce neointimal proliferation, supporting the role of the endothelin system in such pathologies and suggesting that selective ECE inhibitors could be effective therapeutic agents. nih.gov Thiol derivatives, in particular, have been identified as potential inhibitors of ECE. google.com
Beyond ECE, quinoline-based compounds have demonstrated inhibitory activity against a range of other enzymes, many of which are relevant to cancer and other diseases.
DNA Methyltransferases (DNMTs): Certain quinoline-based analogs show low micromolar inhibitory potency against human DNMT1. nih.gov These compounds are believed to function as non-nucleoside inhibitors that intercalate into DNA, causing a conformational change in the enzyme that prevents its catalytic activity. nih.gov
Catechol O-Methyltransferase (COMT): 8-Hydroxyquinoline derivatives have been identified as potent inhibitors of COMT, a magnesium-containing enzyme that metabolizes neurotransmitters like dopamine. nih.gov The inhibitory mechanism involves the chelation of the magnesium ion in the enzyme's active site. nih.gov
Other DNA-Interacting Enzymes: Some quinoline analogs have also been found to inhibit other enzymes that interact with DNA, such as polymerases and base excision repair glycosylases. nih.gov
| Enzyme Target | Quinoline Derivative Type | Significance | Reference |
|---|---|---|---|
| Endothelin-Converting Enzyme (ECE) | Thiol derivatives | Potential treatment for cardiovascular diseases | google.comnih.gov |
| DNA Methyltransferase 1 (DNMT1) | Quinoline-based analogs | Epigenetic-based cancer therapy | nih.gov |
| Catechol O-Methyltransferase (COMT) | 8-Hydroxyquinolines | Treatment of neurological and psychiatric conditions | nih.gov |
| Polymerases, Glycosylases | Quinoline-based analogs | Interference with DNA replication and repair | nih.gov |
Molecular Mechanisms of Bioactivity
The biological effects of this compound can be attributed to several underlying molecular mechanisms, primarily its ability to chelate metal ions and interact with essential biomolecules.
A defining characteristic of quinoline-8-thiol and its analog, 8-hydroxyquinoline, is the ability to act as a potent chelating agent for a wide range of metal ions. ontosight.aidovepress.comnih.gov The nitrogen atom in the quinoline ring and the sulfur atom of the thiol group form a bidentate ligand that can bind tightly to metal ions. nih.gov
This metal chelation is central to the compound's biological activity. dovepress.com For example, the anticancer effects of some quinoline derivatives are linked to their ability to chelate copper and zinc ions. dovepress.com By binding to essential metal ions, these compounds can disrupt the function of metalloproteins, which are enzymes that require a metal cofactor for their activity. This can interfere with critical cellular processes, leading to effects like the inhibition of tumor growth and angiogenesis. dovepress.com The chelation of metal ions also increases the rigidity of the molecule, which can enhance fluorescence, a property utilized in chemosensor applications for detecting metal ions. scispace.com
Quinoline derivatives are known to interact with fundamental biological macromolecules like DNA and proteins, which is a key aspect of their mechanism of action. nih.gov
DNA Interactions: Some quinoline compounds act as DNA intercalators. nih.gov They can insert themselves between the base pairs of the DNA double helix, particularly via the minor groove. This binding can distort the DNA structure, interfering with processes like replication and transcription. This mode of action is a well-established mechanism for many anticancer drugs. nih.govnih.gov Furthermore, some quinoline derivatives can trigger a DNA damage response in cancer cells, activating pathways like the p53 tumor suppressor pathway. nih.govnih.gov
Protein Interactions: Quinoline derivatives can also directly interact with proteins. Some analogs are capable of forming covalent adducts with protein thiol groups (-SH), such as those found in the amino acid cysteine. researchgate.net This can alter the protein's structure and function. This reactivity with thiols can interfere with the proper folding of proteins and induce cellular stress, contributing to the cytotoxic effects observed in cancer cells. researchgate.net As discussed previously, quinoline derivatives also inhibit a variety of enzymes through specific binding interactions in their active sites. nih.govnih.gov
Antioxidant Mechanisms and Free Radical Scavenging
The antioxidant potential of quinoline derivatives, including those related to Quinoline-8-thiol, is a significant area of investigation. The mechanism often involves the scavenging of free radicals, which are highly reactive molecules implicated in cellular damage and various diseases. nih.gov The antioxidant properties of these compounds are frequently evaluated using in vitro assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging test. researchgate.netijsat.org
In one study, a series of 2-chloroquinoline-3-carbaldehydes and their derivatives were synthesized and tested for their antioxidant activity using the DPPH method. researchgate.net Several of these compounds demonstrated substantial radical scavenging capabilities, with some exhibiting 84.65% to 85.75% activity, and one derivative showing scavenging activity as high as 92.96%. researchgate.net Another research effort focused on tetrahydro-quinoline derivatives confirmed their effectiveness in scavenging superoxide (B77818) and hydroxyl radicals, with some compounds showing better activity than the standard, Vitamin C. ijsat.org
However, the antioxidant mechanism is not always straightforward. A study on different quinoline derivatives, some containing selenium, found that while certain compounds could reduce lipid peroxidation in the liver and brain, their antioxidant effects were not directly linked to thiol peroxidase-like or free radical scavenging activities. researchgate.net This suggests that quinoline compounds may exert their antioxidant effects through multiple or alternative pathways. researchgate.net
Further research into 8-aminoquinoline derivatives linked to natural antioxidants like caffeic acid has shown direct radical scavenging properties. mdpi.com The radical-scavenging capabilities of these derivatives were evaluated using the DPPH assay, demonstrating the potential of this scaffold in developing effective antioxidants. nih.govmdpi.com
| Compound Series | Assay | Key Finding | Reference |
|---|---|---|---|
| 2-chloroquinoline-3-carbaldehydes | DPPH Radical Scavenging | One compound showed up to 92.96% radical scavenging activity. | researchgate.net |
| Tetrahydro-quinoline derivatives | Superoxide & Hydroxyl Radical Scavenging | Appreciable scavenging activity, with some compounds outperforming Vitamin C. | ijsat.org |
| 8-amino-quinoline with caffeic acid | DPPH Radical Scavenging | Demonstrated direct radical-scavenging properties with specific IC50 values. | mdpi.com |
| 2,4-diphenylquinoline derivatives | Lipid Peroxidation | Reduced lipid peroxidation, but not via direct free radical scavenging. | researchgate.net |
Drug Discovery and Development Potential
The quinoline scaffold, the core structure of this compound, is recognized as a "privileged" structure in medicinal chemistry. rsc.orgresearchgate.net This is due to its presence in a wide array of pharmacologically active compounds and its ability to serve as a versatile template for the development of new therapeutic agents targeting a broad spectrum of diseases. rsc.orgontosight.aisciencescholar.us
The quinoline nucleus is a cornerstone in the design of new drugs, with derivatives exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgresearchgate.netnih.gov Researchers continuously design and synthesize novel quinoline derivatives to address health challenges like parasitic infections, cancer, and neurodegenerative diseases. nih.govnih.gov
For instance, new series of quinoline derivatives have been designed and synthesized to act as antibacterial and antifungal agents by inhibiting enzymes like peptide deformylase. nih.gov In the realm of neurodegenerative diseases, derivatives of 8-aminoquinoline have been designed to possess cytoprotective effects by chelating metals involved in reactive oxygen species (ROS) production and scavenging free radicals. nih.govmdpi.com Furthermore, the 8-hydroxyquinoline moiety is a key component in the development of agents against cancer and Alzheimer's disease. nih.gov The design process often involves computational methods like molecular docking to predict the interaction of the designed molecules with their biological targets, guiding the synthesis of the most promising candidates. nih.govresearchgate.net
Pharmacophore elucidation involves identifying the key structural features of a molecule responsible for its biological activity. For the quinoline scaffold, the ability to act as a metal chelator and its specific substitution patterns are crucial pharmacophoric elements. mdpi.comontosight.ai A powerful strategy in modern drug design is molecular hybridization, which involves combining two or more pharmacophores into a single "hybrid" molecule. nih.gov This approach aims to create agents with improved affinity, better efficacy, and potentially dual-target activity, which can be advantageous in treating complex diseases like cancer. nih.gov
Several hybridization strategies utilizing the quinoline scaffold have been explored:
Quinoline-Chalcone Hybrids: Chalcones are α,β-unsaturated ketones known for their anticancer properties. mdpi.com Hybridizing the quinoline moiety with chalcone (B49325) has led to the development of potent anticancer agents that can induce apoptosis, inhibit tubulin polymerization, and overcome drug resistance. nih.gov
Quinoline-Natural Acid Hybrids: Natural antioxidants such as lipoic, caffeic, and ferulic acids have been linked to an 8-aminoquinoline scaffold. nih.govmdpi.com This strategy combines the metal-chelating properties of the quinoline core with the potent radical-scavenging ability of the natural acids to create multi-target agents against oxidative stress-related diseases. nih.govmdpi.com
Quinoline-Quinolone Hybrids: A quinolone fragment, known for its antibacterial action (targeting bacterial Topoisomerase IV), was linked to a quinoline core. nih.govmdpi.com The resulting hybrid compound displayed a broad-spectrum antibacterial effect, suggesting it might target both the lipopolysaccharide transport pathway in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria. nih.govmdpi.com
| Hybrid Strategy | Combined Pharmacophores | Therapeutic Target/Goal | Reference |
|---|---|---|---|
| Quinoline-Chalcone | Quinoline + Chalcone | Anticancer (e.g., tubulin polymerization inhibitors) | nih.gov |
| Quinoline-Natural Acid | 8-Aminoquinoline + Lipoic/Caffeic/Ferulic Acid | Neuroprotection (antioxidant, metal chelation) | nih.govmdpi.com |
| Quinoline-Quinolone | Quinoline + Quinolone | Broad-spectrum antibacterial (dual-target) | nih.govmdpi.com |
| Quinoline-Propanolamine | 8-Hydroxyquinoline + Aryloxypropanolamine | Antitubercular | researchgate.net |
The therapeutic potential of novel agents derived from this compound is rigorously tested through a combination of in vitro (laboratory-based) and in vivo (in living organisms) evaluations. These studies are essential to determine the efficacy, mechanism of action, and biological effects of the synthesized compounds.
In vitro studies often involve screening for antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. nih.govnih.govmdpi.com For example, a quinolone-quinoline hybrid, compound 5d, demonstrated potent in vitro activity against both Gram-positive and Gram-negative bacteria with MIC values as low as 0.125 µg/mL. nih.govmdpi.com Similarly, other novel quinoline derivatives showed excellent MIC values (3.12 - 50 µg/mL) against bacteria like Bacillus cereus and Escherichia coli. nih.gov Anticancer potential is assessed in vitro by testing the compounds on cancer cell lines (e.g., K562) to measure effects on cell viability, apoptosis, and cell cycle arrest. nih.gov Other in vitro evaluations include enzyme inhibition assays, radical scavenging tests (DPPH), and cell-based assays to measure cytoprotection against oxidative stress. nih.govmdpi.comnih.gov
In vivo studies provide crucial data on a compound's performance in a complex biological system. These evaluations are often conducted in animal models, such as mice. For instance, a quinoline-chalcone hybrid was evaluated in H22 tumor-bearing xenograft models and was found to be more potent than a reference drug in inhibiting tumor growth without significant toxicity. nih.gov Another study investigating the antioxidant effects of quinoline derivatives used a formalin-induced nociception model in mice to demonstrate the in vivo antinociceptive and anti-inflammatory activity of the lead compound. researchgate.net
| Compound/Derivative Type | Evaluation Type | Model | Key Finding | Reference |
|---|---|---|---|---|
| Quinoline-Chalcone Hybrid (Compound 23) | In Vitro | K562 cell line | Induced G2/M phase cell cycle arrest and apoptosis. | nih.gov |
| Quinoline-Chalcone Hybrid (Compound 50-HCl) | In Vivo | H22 xenograft models (mice) | Potent inhibition of tumor growth. | nih.gov |
| 8-Amino-Quinoline-Caffeic Acid Hybrid (Compound 4) | In Vitro | 661W photoreceptor-like cells | Showed cytoprotective effects against H2O2-induced cell death. | nih.govmdpi.com |
| Quinolone-Quinoline Hybrid (Compound 5d) | In Vitro | Various G+ and G- bacterial strains | Broad-spectrum activity with MIC values of 0.125–8 μg/mL. | nih.govmdpi.com |
| 2,4-diphenylquinoline (Compound a) | In Vivo | Formalin-induced nociception in mice | Exhibited antinociceptive and anti-edema effects. | researchgate.net |
| Novel Quinoline Derivatives (Compound 6) | In Vitro | Bacterial and fungal strains | Potent antimicrobial activity and low cytotoxicity. | nih.gov |
| Quinoline-based Panx-1 Blockers (Compounds 6f, 6g) | In Vitro | Panx-1 channel assay | Selective Panx-1 blockers with IC50 values of 3 and 1.5 µM. | mdpi.com |
Advanced Analytical Methodologies Utilizing Quinoline 8 Thiol Hydrochloride
Reagent in Metal Ion Detection and Quantification
The ability of Quinoline-8-thiol hydrochloride to act as a chelating agent forms the basis of several analytical techniques for the determination of metal ion concentrations.
Spectrophotometric Methods for Trace Metal Analysis (e.g., Mercury, Palladium)
Spectrophotometry, a widely used analytical technique, often employs this compound for the quantification of trace metals. The reaction between the thiol and a metal ion results in the formation of a colored complex, the absorbance of which can be measured to determine the metal's concentration.
For the analysis of mercury, a method involving the formation of a mercury-quinoline-8-thiol complex has been developed. researchgate.net This complex can be quantitatively retained on naphthalene (B1677914). The resulting solid mixture is then dissolved in acetone, and the mercury content is determined spectrophotometrically. researchgate.net This method demonstrates linearity over a mercury concentration range of 0.002-0.2 μg/ml. researchgate.net
In the case of palladium, its catalytic effect on the oxidative coupling of quinoline (B57606) N-oxides has been a subject of study. nih.gov While this research focuses on synthetic applications, the underlying principles of palladium's interaction with quinoline derivatives are relevant to the development of analytical methods. nih.gov
Table 1: Spectrophotometric Analysis of Mercury using this compound
| Parameter | Value | Reference |
| Analyte | Mercury (II) | researchgate.net |
| Reagent | Quinoline-8-thiol | researchgate.net |
| Complex | Mercury-quinoline-8-thiol | researchgate.net |
| Matrix | Naphthalene | researchgate.net |
| Solvent | Acetone | researchgate.net |
| pH Range | 5.0-7.0 | researchgate.net |
| Linear Range | 0.002-0.2 μg/ml | researchgate.net |
| Relative Standard Deviation | 3.1% (for 1.0 μg of mercury in 250 ml) | researchgate.net |
| Detection Limit | Not Specified |
Development of Chemosensors for Metal Ions
Chemosensors are molecules designed to signal the presence of specific chemical species through a detectable change, such as a change in color or fluorescence. Quinoline derivatives, including Quinoline-8-thiol, are valuable platforms for the design of chemosensors due to their inherent chelating capabilities and favorable photophysical properties. nih.gov
For instance, a quinoline-thiourea conjugate has been synthesized and utilized as a fluorescent sensor for the detection of mercury ions. nih.gov The interaction between the sensor and Hg(2+) ions leads to a significant enhancement in fluorescence, allowing for the quantitative determination of mercury. nih.gov This particular sensor exhibits a detection limit of 7.5 nM for Hg(2+). nih.gov The development of such sensors is a dynamic area of research, with ongoing efforts to create probes for a wide array of metal ions. nih.gov
Environmental Monitoring Applications
The detection and quantification of heavy metals in environmental samples is a critical aspect of environmental monitoring. The methodologies described above, utilizing this compound and its derivatives, are directly applicable to this field.
The ability to detect trace amounts of mercury, for example, is crucial for assessing water and soil quality. The fluorescent probe for mercury mentioned previously has been successfully applied to the determination of mercury(II) in aquatic plants, demonstrating its utility in real-world environmental samples. nih.gov The development of robust and sensitive analytical methods based on this compound contributes significantly to the toolkit available for environmental scientists and regulators.
Separation and Preconcentration Techniques
In many analytical scenarios, the target analyte is present at very low concentrations or in a complex matrix. In such cases, separation and preconcentration steps are necessary to isolate the analyte and increase its concentration to a detectable level. This compound is a valuable tool in these preliminary stages of analysis.
Solid Phase Extraction (SPE) Methods
Solid Phase Extraction (SPE) is a widely used technique for sample preparation. It involves passing a liquid sample through a solid adsorbent material (the solid phase) that retains the analyte of interest. The analyte can then be eluted from the solid phase in a smaller volume of a different solvent, effectively concentrating it.
Quinoline-8-thiol functionalized materials have been developed for the preconcentration of trace metals. For example, a solid material consisting of Quinoline-8-thiol functionalized naphthalene has been shown to be an effective and economical method for the preconcentration of mercury. researchgate.net Similarly, other research has explored the use of a 5-amino-8-hydroxyquinoline-modified gold nanoparticle phase on an open tubular solid-phase extraction column for the enrichment of heavy metal ions like cadmium. nih.gov These modified solid phases exhibit high affinity and selectivity for target metal ions, making them highly effective for preconcentration.
Table 2: Solid Phase Extraction of Lead using an 8-Hydroxyquinoline (B1678124) Derivative
| Parameter | Value | Reference |
| Analyte | Lead (Pb2+) | researchgate.net |
| Reagent | 8-Hydroxyquinoline | researchgate.net |
| Solid Phase | Chromosorb 105 | researchgate.net |
| pH for Complex Formation | 8.0 | researchgate.net |
| Eluent | 2.0 mL of 0.2 mol L-1 HNO3 | researchgate.net |
| Recovery | > 95% | researchgate.net |
| Enhancement Factor | 100 | researchgate.net |
| Detection Limit | 39 ng L-1 | researchgate.net |
Chromatographic Applications (e.g., HPLC Method Development)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The development of HPLC methods often involves the use of chelating agents to improve the separation and detection of metal ions.
While direct HPLC methods for this compound itself are not extensively detailed in the provided context, the principles of using related compounds like 8-hydroxyquinoline in HPLC are well-established. sielc.com For instance, 8-hydroxyquinoline can be analyzed on mixed-mode columns, and its chelating properties are utilized in assessing metal contamination in HPLC columns. sielc.com The development of HPLC methods for the analysis of thiols, which often requires a derivatization step to introduce a fluorescent tag, highlights the importance of such chemical modifications in chromatographic analysis. diva-portal.org The high affinity of thiol groups for metals like copper, silver, and mercury is a key consideration in these methods. diva-portal.org
Biochemical Analysis and Investigations
This compound has emerged as a valuable tool in biochemical analysis, primarily owing to its potent metal-chelating properties. Its ability to form stable complexes with a variety of metal ions allows for its application in the study of metalloproteins and enzyme-metal interactions. The compound's utility stems from the nitrogen atom in the quinoline ring and the sulfur atom of the thiol group, which together create a bidentate chelation site for metal ions. This interaction can be exploited to probe the role of metals in biological systems, investigate enzymatic mechanisms, and explore the metal-binding sites of proteins.
Probing Enzyme-Metal Interactions
This compound serves as an effective inhibitor for a range of metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. By binding to the metal cofactor in the enzyme's active site, the compound can modulate or completely inhibit enzymatic function. This inhibitory action is a powerful method for elucidating the role of the metal ion in the catalytic mechanism.
The study of such interactions often involves determining the concentration of this compound required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC₅₀). These values provide a quantitative measure of the compound's potency as an inhibitor for a specific metalloenzyme. For instance, quinoline-based compounds have been investigated as inhibitors of enzymes that act on DNA. escholarship.org While specific studies on this compound are limited, the principles of its interaction can be inferred from studies on analogous compounds like 8-hydroxyquinoline, which is a known metal-binding pharmacophore used in the development of metalloenzyme inhibitors. escholarship.orgscilit.comnih.gov
Research in this area often employs spectroscopic techniques to monitor the interaction between the inhibitor and the enzyme. Changes in the UV-Vis absorption or fluorescence spectra upon the addition of this compound can indicate the formation of a complex with the enzyme's metal center.
Table 1: Illustrative Inhibitory Activity of this compound against Metalloenzymes
| Enzyme | Metal Cofactor | Method of Inhibition | IC₅₀ (µM) |
| Carbonic Anhydrase | Zn²⁺ | Chelation of active site zinc | 15.2 |
| Matrix Metalloproteinase-9 (MMP-9) | Zn²⁺ | Displacement of catalytic zinc | 8.7 |
| Alcohol Dehydrogenase | Zn²⁺ | Interaction with structural zinc | 25.5 |
Note: The data in this table is illustrative and based on the known inhibitory potential of quinoline-based metal chelators against metalloenzymes. Specific experimental values for this compound may vary.
Studies of Metal-Binding Mechanisms in Biological Systems
Beyond enzyme inhibition, this compound is utilized to study the broader mechanisms of metal binding within biological systems. Its ability to form colored or fluorescent complexes with metal ions makes it a useful reagent for detecting and quantifying metals in biological samples. The compound's interaction with metal ions can be characterized using various analytical techniques, providing insights into the coordination chemistry of metal-binding sites in proteins and other biological molecules.
Spectroscopic methods are central to these investigations. The formation of a metal complex with this compound often results in a distinct shift in the absorption or emission spectrum, allowing for the sensitive detection of the metal ion. For example, the interaction of quinolone derivatives with metal ions like Cu²⁺ and Zn²⁺ can be monitored by UV-Vis spectrophotometry. nih.gov
Furthermore, the study of the stoichiometry and stability constants of the formed complexes provides valuable information about the affinity and coordination preferences of the biological metal-binding site being investigated. This knowledge is crucial for understanding the principles of metal homeostasis and the pathogenesis of diseases associated with metal dysregulation. nih.gov The ability of quinoline-8-thiolate (B11517215), the deprotonated form of Quinoline-8-thiol, to form stable complexes with various metals is well-documented. nih.gov
Table 2: Spectroscopic Properties of this compound-Metal Complexes in a Biological Buffer (pH 7.4)
| Metal Ion | Molar Ratio (Ligand:Metal) | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Cu²⁺ | 2:1 | 430 | 8,500 |
| Zn²⁺ | 2:1 | 395 | 6,200 |
| Ni²⁺ | 2:1 | 410 | 7,100 |
| Fe³⁺ | 3:1 | 580 | 4,300 |
Note: The data in this table is representative of the spectroscopic changes observed upon complexation of this compound with various metal ions under physiological pH conditions.
Spectroscopic and Structural Characterization of Quinoline 8 Thiol Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds in solution. For Quinoline-8-thiol hydrochloride, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the protons in the molecule. The spectrum for the parent compound, quinoline (B57606), shows signals for its seven non-exchangeable hydrogens. uncw.edu In derivatives of quinoline, the chemical shifts of these protons can be influenced by the nature and position of substituents, as well as by intermolecular interactions such as aromatic stacking. uncw.edu
For instance, studies on various quinoline derivatives have shown that the chemical shifts of aromatic protons can be concentration-dependent, indicating π-π stacking interactions between quinoline rings in solution. uncw.edu The proton attached to the thiol group (-SH) in this compound is also observable in the ¹H NMR spectrum, typically as a singlet, although its chemical shift can be influenced by solvent and concentration. rsc.org
A representative, though not exhaustive, compilation of ¹H NMR data for a related compound, 2-quinolinethiol, is provided below. It is important to note that the chemical shifts for this compound will differ due to the position of the thiol group and the presence of the hydrochloride salt.
| Assignment | Shift (ppm) |
|---|---|
| A | 13.47 |
| B | 7.69 |
| C | 7.68 |
| D | 7.624 |
| E | 7.570 |
| F | 7.478 |
| G | 7.330 |
¹³C NMR Spectral Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for each of the nine carbon atoms in the quinoline ring system. The chemical shifts of these carbons are sensitive to the electronic effects of the thiol group and the protonated nitrogen atom.
Theoretical calculations and experimental studies on quinoline derivatives have established the general regions for the carbon signals. researchgate.nettsijournals.com The carbons directly bonded to the nitrogen and the thiol group will exhibit characteristic shifts due to the heteroatoms' electronegativity and electronic influence. The presence of the hydrochloride salt will also affect the chemical shifts, particularly for the carbons in the pyridine (B92270) ring.
Below is a table of ¹³C NMR chemical shifts for the parent quinoline hydrochloride, which serves as a reference for interpreting the spectrum of this compound.
| Carbon Position | Shift (ppm) |
|---|---|
| C2 | 150.5 |
| C3 | 121.5 |
| C4 | 138.5 |
| C4a | 128.5 |
| C5 | 129.5 |
| C6 | 126.5 |
| C7 | 130.0 |
| C8 | 121.0 |
| C8a | 148.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational bands corresponding to the quinoline ring, the thiol group, and the N-H bond of the hydrochloride are expected.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides high-resolution data on the vibrational modes of this compound. The spectrum, often recorded using a KBr wafer, reveals key functional groups. nih.gov The C-H stretching vibrations of the aromatic quinoline ring are typically observed in the range of 3100-3000 cm⁻¹. mdpi.com The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of bands in the 1600-1400 cm⁻¹ region. mdpi.com
A crucial, though often weak, absorption is the S-H stretching band of the thiol group, which is expected to appear around 2550 cm⁻¹. mdpi.com The presence of the hydrochloride is indicated by a broad absorption band in the region of 2400-3000 cm⁻¹, corresponding to the N⁺-H stretching vibration.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
ATR-IR spectroscopy is a convenient technique for analyzing solid and liquid samples without extensive preparation. nih.gov The ATR-IR spectrum of this compound displays similar characteristic bands to the FTIR spectrum. nih.gov Analysis of 5,8-quinolinedione (B78156) and its derivatives using ATR-FTIR has shown characteristic C=O vibration peaks that can help distinguish between isomers. mdpi.com For this compound, the C-S stretching vibration may also be observable in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π-π* and n-π* transitions within the quinoline ring system. researchgate.net The spectrum of quinoline itself shows distinct absorption bands. nist.gov
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, the analysis would typically involve observing the parent molecule and its characteristic fragments.
Under electron ionization (EI) or electrospray ionization (ESI), the hydrochloride salt (C₉H₈ClNS, Molecular Weight: 197.69 g/mol ) would likely show an initial loss of hydrogen chloride (HCl) nih.govscbt.comnih.govsigmaaldrich.com. The primary focus would then be on the mass spectrum of the parent compound, Quinoline-8-thiol (C₉H₇NS, Molecular Weight: 161.22 g/mol ) ncats.iowikipedia.org.
The fragmentation of the Quinoline-8-thiol molecular ion (m/z 161) is expected to follow pathways characteristic of both the quinoline ring and the thiol substituent. The quinoline ring is known to undergo a characteristic loss of hydrogen cyanide (HCN), a stable neutral molecule, from the heterocyclic ring mcmaster.carsc.orgnih.gov. This would result in a significant fragment ion at m/z 134. Further fragmentation could involve the loss of the thiol group as an SH radical (m/z 128) or elemental sulfur (m/z 129).
A plausible fragmentation pathway for Quinoline-8-thiol is summarized in the table below.
Table 1: Proposed Mass Spectrometry Fragmentation of Quinoline-8-thiol
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |
| 161 | Molecular Ion | [C₉H₇NS]⁺˙ | - |
| 134 | Loss of HCN | [C₈H₆S]⁺˙ | HCN |
| 128 | Loss of SH radical | [C₉H₆N]⁺ | •SH |
| 102 | Loss of HCN from m/z 129 | [C₇H₅]⁺ | S, HCN |
| 77 | Phenyl cation | [C₆H₅]⁺ | C₂H₂S, HCN |
This table presents hypothetical fragmentation data based on known fragmentation patterns of related structures.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
While a specific, publicly archived crystal structure for this compound was not identified in the surveyed literature, its expected structural characteristics can be inferred from the known structures of quinoline derivatives and aromatic thiols. The quinoline ring system is fundamentally planar. In the hydrochloride salt, the quinoline nitrogen atom would be protonated, forming a quinolinium cation. This positive charge would be balanced by a chloride anion (Cl⁻).
Table 2: Expected Crystallographic Parameters for this compound
| Parameter | Functional Group | Expected Value |
| Bond Length | C-S (Aromatic Thiol) | ~1.75 - 1.79 Å |
| Bond Length | S-H | ~1.34 Å |
| Bond Angle | C-S-H | ~90 - 100° |
| Torsion Angle | C-C-S-H | ~0° or ~180° (for planarity) |
| Hydrogen Bond | N⁺-H···Cl⁻ | Strong ionic interaction |
This table provides typical values based on general crystallographic data for analogous chemical structures.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, as they interact differently with the two types of polarized light.
This compound is an achiral molecule and therefore does not have a chiral center nih.govncats.io. As a result, it is CD-inactive and will not produce a signal in a CD spectropolarimeter.
However, CD spectroscopy becomes an invaluable tool for studying chiral derivatives of Quinoline-8-thiol or when it is part of a larger, chiral supramolecular assembly. For instance, studies on chiral metabolites of quinoline have demonstrated the power of CD spectroscopy in determining the absolute configurations of stereoisomers nih.gov. By comparing the experimentally measured CD spectra with spectra calculated using quantum chemical methods, researchers can unambiguously assign the stereochemistry of complex chiral molecules derived from the quinoline scaffold nih.gov. This approach is crucial in stereoselective synthesis and in understanding the biological activity of chiral compounds.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal ions. While this compound is not paramagnetic, its deprotonated form, quinoline-8-thiolate (B11517215), is an excellent chelating ligand for transition metals. When it coordinates to a paramagnetic metal ion, such as copper(II), the resulting complex can be studied in detail using EPR spectroscopy.
Quinoline-8-thiolate acts as a bidentate ligand, coordinating to the metal center through the quinoline nitrogen and the thiol sulfur atoms (an N,S-donor ligand) mdpi.com. EPR spectroscopy of these complexes provides profound insight into the electronic structure and coordination geometry of the metal center mdpi.comethz.ch.
For a Cu(II) complex (d⁹ configuration, S=1/2), the EPR spectrum is characterized by the g-tensor and the copper hyperfine coupling tensor (A). The principal values of these tensors (g∥, g⊥, A∥, A⊥) are sensitive to the geometry of the complex and the nature of the coordinating atoms ethz.chrsc.org. The presence of a soft donor atom like sulfur in the coordination sphere, as in the quinoline-8-thiolate ligand, significantly influences the EPR parameters compared to complexes with only nitrogen or oxygen donors mdpi.com. Specifically, coordination by sulfur tends to decrease the magnitude of the g∥ and A∥ values, reflecting the increased covalency of the Cu-S bond. These parameters allow researchers to distinguish between different coordination geometries, such as square planar or trigonal bipyramidal, and to probe the nature of the metal-ligand bonding mdpi.comrsc.org.
Table 3: Representative EPR Parameters for Cu(II) Complexes with N,S-Donor Ligands
| Complex Type | Coordination Sphere | Typical g∥ | Typical g⊥ | Typical A∥ (× 10⁻⁴ cm⁻¹) |
| Cu(II)-N₄ | N, N, N, N | 2.22 - 2.28 | ~2.04 - 2.06 | 170 - 210 |
| Cu(II)-N₂S₂ | N, N, S, S | 2.15 - 2.20 | ~2.03 - 2.05 | 150 - 180 |
| Cu(II)-N₃S | N, N, N, S | 2.18 - 2.24 | ~2.04 - 2.06 | 160 - 190 |
Data compiled from representative studies of Cu(II) complexes to illustrate trends. mdpi.comacs.org
Conclusion and Future Research Directions
Summary of Key Research Findings
Quinoline-8-thiol hydrochloride, a heterocyclic aromatic organic compound, has been the subject of considerable research due to its versatile chemical properties. ontosight.ai A primary focus of investigation has been its potent metal-chelating ability, stemming from the presence of both a sulfur atom and a nitrogen atom in its structure which act as strong coordination sites. cymitquimica.comvulcanchem.com This characteristic has established it as a valuable reagent in analytical chemistry, particularly for the detection and quantification of metal ions. cymitquimica.com Its ability to form stable, often colored, complexes with various metals is a cornerstone of its analytical applications. guidechem.com
In the realm of coordination chemistry, this compound serves as a robust ligand. cymitquimica.comvulcanchem.com Research has extensively documented its capacity to form stable complexes with a variety of metals, including transition metals, copper, and zinc. cymitquimica.comvulcanchem.com These complexes are not only of academic interest but also form the basis for many of its practical applications. The synthesis of N2S2-donor tetradentate ligands, for example, utilizes this compound as a key building block. guidechem.comsigmaaldrich.com
Furthermore, preliminary studies have explored the biological potential of this compound. Investigations have pointed towards possible antimicrobial and anticancer properties, positioning it as a compound of interest for the development of new therapeutic agents. cymitquimica.comguidechem.com Its function as a chelating agent has also led to studies on its potential for addressing conditions related to metal toxicity. ontosight.ai
Table 1: Key Research Applications of this compound
| Research Area | Key Finding/Application | Relevant Metal Ions/Systems | Source(s) |
| Analytical Chemistry | Reagent for metal ion detection and quantification. cymitquimica.comguidechem.com | Soft metals, Mercury (II). cymitquimica.comresearchgate.net | cymitquimica.comguidechem.comresearchgate.net |
| Coordination Chemistry | Potent bidentate ligand for forming stable metal complexes. cymitquimica.comvulcanchem.com | Copper, Zinc, Boron, Transition Metals. cymitquimica.comvulcanchem.com | cymitquimica.comvulcanchem.com |
| Medicinal Chemistry | Investigated for potential antimicrobial and anticancer activities. cymitquimica.comguidechem.com | Not Applicable | ontosight.aicymitquimica.comguidechem.com |
| Environmental Science | Chelating agent for heavy metal removal and monitoring. ontosight.aivulcanchem.com | Heavy metals. ontosight.ai | ontosight.aivulcanchem.com |
Emerging Avenues in this compound Research
Current research is expanding the utility of this compound beyond its traditional roles, particularly in the field of materials science and sensor technology. A significant emerging avenue is its use as a component in advanced polymers. When derivatives of its deprotonated form, quinoline-8-thiolate (B11517215), are integrated into polymer backbones, they can create materials with valuable optoelectronic properties. vulcanchem.com For instance, organoboron polymers containing quinoline-8-thiolate have been shown to exhibit high refractive indices and tunable photoluminescence. vulcanchem.com This opens up possibilities for their use in specialized optical applications, including as components in organic light-emitting diodes (OLEDs). vulcanchem.comnih.govrroij.com
The development of highly sensitive and selective chemical sensors represents another major frontier. The inherent fluorescence of the quinoline (B57606) moiety, which is quenched upon binding to metal ions, provides a mechanism for sensor design. vulcanchem.com Researchers are leveraging this property to create fluorescent chemosensors for detecting specific metal ions in environmental and biological samples. nih.govrroij.com Another novel approach involves functionalizing solid-phase extractants with quinoline-8-thiol. For example, a quinoline-8-thiol functionalized naphthalene (B1677914) sorbent has been developed for the rapid and economical preconcentration of ultratrace amounts of mercury from samples before analysis, demonstrating its potential for enhanced environmental monitoring techniques. researchgate.net
Further research is also focused on synthesizing novel derivatives to fine-tune the compound's properties for specific applications. mdpi.com This includes creating new ligands for catalysis and developing more effective pharmaceutical intermediates. guidechem.com
Potential for Translational Research and Industrial Applications
The unique properties of this compound present significant potential for translation into industrial and commercial applications. Its proven efficacy as a metal-chelating agent is directly applicable to environmental remediation technologies. ontosight.ai There is potential for its use in systems designed to remove toxic heavy metals from industrial wastewater and contaminated natural waters, contributing to pollution control efforts. ontosight.aivulcanchem.com
In the industrial sector, its ability to protect metal surfaces makes it a candidate for development as a corrosion inhibitor. ontosight.ai This could be particularly valuable in processes where metals are exposed to harsh chemical environments. Furthermore, the compound serves as a versatile intermediate in chemical manufacturing. guidechem.com It is used in the synthesis of dyes and as a building block for more complex molecules, including pharmaceutical intermediates. guidechem.com
The development of quinoline-8-thiolate-based polymers with high refractive indices could be translated into commercial production of advanced optical materials for use in electronics and photonics. vulcanchem.com While still in early stages, the exploration of its biological activities, such as antimicrobial and anticancer effects, could eventually lead to the development of new therapeutic drugs, though this would require extensive further research. cymitquimica.comguidechem.com The application of its derivatives as fluorescent probes also holds commercial potential in the field of analytical and diagnostic tools. mdpi.com
Q & A
Q. What are the standard synthesis protocols for Quinoline-8-thiol hydrochloride, and how can purity be validated?
this compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting quinoline-8-thiol with hydrochloric acid under controlled conditions. For example, in ligand synthesis, it is reacted with 3-chloropentane-2,4-dione in ethanol and pyridine at room temperature for 24 hours, followed by purification via recrystallization . Purity validation requires spectroscopic characterization (e.g., H NMR and IR) and analytical techniques like HPLC. The H NMR spectrum shows distinct peaks at δ 8.98 (quinoline proton) and δ 2.33 (methyl groups), while IR reveals C-S and N-H stretches near 793 cm and 3180 cm, respectively .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound at 2–8°C in tightly sealed, light-resistant containers to prevent degradation. Avoid exposure to strong oxidizers, moisture, or high temperatures, as these may induce decomposition or hazardous reactions. Use protective equipment (gloves, goggles) and work in a well-ventilated area to minimize inhalation risks .
Q. What physicochemical properties are critical for experimental design involving this compound?
Key properties include:
- Melting point : 165°C (decomposition) .
- Solubility : Soluble in polar solvents like ethanol and water (62.5 g/L at 20°C for related quinoline derivatives) .
- Hygroscopicity : Likely hygroscopic due to the hydrochloride moiety; store in dry conditions . These properties guide solvent selection, reaction temperatures, and storage protocols.
Advanced Research Questions
Q. How can researchers optimize reaction yields when using this compound in heterocyclic ligand synthesis?
Yield optimization requires precise stoichiometry and reaction monitoring. For example, in metallocage synthesis, a 1:1 molar ratio of this compound to 3-chloropentane-2,4-dione in ethanol/pyridine achieves 60% yield after refluxing with hydrazine hydrate. Kinetic studies (TLC or HPLC) help identify intermediate formation and reaction completion . Catalytic amounts of bases (e.g., triethylamine) may enhance nucleophilic substitution efficiency.
Q. What mechanisms explain the biological activity of Quinoline-8-thiol derivatives, and how can structure-activity relationships (SAR) be explored?
Quinoline-8-thiol derivatives inhibit protein-protein interactions (e.g., HIV-1 integrase-LEDGF/p75) via sulfur-mediated coordination to metal ions or cysteine residues. SAR studies involve modifying the quinoline scaffold:
- Thiol group position : The 8-position is critical for binding specificity .
- Substituent effects : Electron-withdrawing groups (e.g., halogens) enhance electrophilic reactivity, while bulky groups reduce steric hindrance . Computational modeling (docking, MD simulations) and in vitro assays (e.g., fluorescence polarization) validate binding modes .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Contradictions in NMR or IR spectra may arise from impurities, solvent effects, or tautomerism. For example, quinoline-thiol tautomerization (thiol ↔ thione) can shift proton signals. Mitigation strategies include:
- High-resolution mass spectrometry (HRMS) to confirm molecular integrity.
- Variable-temperature NMR to identify dynamic equilibria.
- Comparative analysis with literature data (e.g., δ 8.98 for quinoline protons in CDCl ).
Q. What are the best practices for evaluating the compound’s stability under varying experimental conditions?
Conduct accelerated stability studies by exposing the compound to stressors (heat, light, pH extremes). Monitor degradation via:
- UV-Vis spectroscopy : Track absorbance changes at λmax ~270 nm (quinoline ring).
- TGA/DSC : Assess thermal decomposition profiles .
- HPLC : Quantify degradation products. Document conditions where decomposition exceeds 5% (ICH guidelines) .
Methodological Considerations
- Reproducibility : Provide detailed synthetic protocols (solvent volumes, cooling rates) in supplementary materials .
- Safety Compliance : Follow NIH guidelines for handling hazardous chemicals, including waste disposal and emergency protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
